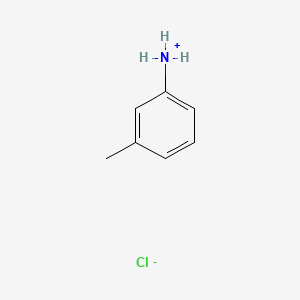

m-Toluidinium chloride

Description

Contextualization within Organic Chemistry and Materials Science

In organic chemistry, m-toluidinium chloride primarily serves as a stable, water-soluble precursor to its free base, m-toluidine (B57737). This enhanced solubility in polar solvents makes it a useful starting material for various chemical transformations. Its parent compound, m-toluidine, is an important intermediate in the synthesis of dyes, pigments, and polymers.

Within materials science, the focus on toluidinium salts, including the meta isomer, is part of a broader investigation into organic salts for creating materials with specific properties. The study of crystal structures, including how molecules pack together and the non-covalent interactions that govern them, is crucial. This field, known as crystal engineering, aims to design and synthesize new solid-state materials with desired optical, electronic, or mechanical properties. Research on related organic ammonium (B1175870) halides, such as the isomers of toluidinium chloride, informs the development of novel materials, including those with applications in pharmaceuticals and electronics. ucl.ac.ukbath.ac.uk

Overview of Research Significance and Academic Relevance

The academic relevance of this compound lies in its utility as a model compound for studying structure-property relationships in organic crystals. The isomeric position of the methyl group on the benzene (B151609) ring (ortho, meta, or para) significantly influences the compound's physical properties, such as its melting point, solubility, and crystal packing.

Investigations into toluidinium salts contribute to a fundamental understanding of intermolecular forces, including hydrogen bonding and π–π stacking, which dictate the self-assembly of molecules into larger, ordered structures. This knowledge is critical for the rational design of functional organic materials. For instance, studies on related organic salts have explored their potential in nonlinear optics and as components of fluorescent materials. sioc-journal.cn

Scope and Objectives of Current Research Directions

Current research involving simple organic salts like this compound is moving towards more complex applications. A key objective is the development of functional materials through crystal engineering. This involves predicting and controlling the crystal structure to achieve specific outcomes. bath.ac.uk

One direction is the synthesis of "ionic co-crystals," where m-toluidinium is combined with other molecules to create novel crystalline structures with hybrid properties. Another area of interest is in the field of fluorescent organic salts, where the ionic nature of the compounds can enhance photothermal stability and biocompatibility for applications in bio-monitoring and anti-counterfeiting. sioc-journal.cn Furthermore, research into the polymorphism of related organic hydrochlorides is highly relevant to the pharmaceutical industry, where approximately half of all drugs are administered as salts to improve their stability and bioavailability. ucl.ac.uk

Physicochemical and Crystallographic Data

The properties of this compound are documented across various chemical databases. Below are tables summarizing key physicochemical data and crystallographic information for the closely related isomer, o-toluidinium chloride, which serves as a reference for the class of compounds.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ClN | PubChem nih.gov |

| Molecular Weight | 143.61 g/mol | PubChem nih.gov |

| Appearance | Light gray solid | CDH Fine Chemical cdhfinechemical.com |

| Melting Point | 228-230 °C | Generic Supplier Data |

| Water Solubility | Soluble | Fisher Scientific fishersci.no |

Table 2: Crystal Data for o-Toluidinium Chloride (Isomer Reference) This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | CrystEngComm rsc.org |

| Space Group | Pca2₁ | CrystEngComm rsc.org |

| Unit Cell Dimension (a) | 15.7714 Å | CrystEngComm rsc.org |

| Unit Cell Dimension (b) | 5.4103 Å | CrystEngComm rsc.org |

| Unit Cell Dimension (c) | 8.7092 Å | CrystEngComm rsc.org |

| N···Cl Distance | 3.19 to 3.22 Å | CrystEngComm rsc.org |

Detailed Research Findings

Research on toluidinium salts, including the meta-substituted variant, provides insight into their synthesis, structure, and potential applications. The primary method for synthesizing this compound is the straightforward acid-base reaction between m-toluidine and hydrochloric acid.

Detailed structural studies are more prevalent for the ortho and para isomers. For example, the crystal structure of o-toluidinium chloride has been determined and even successfully predicted using computational methods. bath.ac.ukrsc.org In this structure, each chloride ion interacts with three different nitrogen atoms from the toluidinium cations, forming sheets through hydrogen bonding. rsc.org These types of detailed analyses, though performed on an isomer, are fundamental to the field of crystal engineering, as they allow researchers to understand the forces that guide crystal formation.

The position of the methyl group is known to significantly affect the compound's properties. Studies on the dielectric behavior of the three toluidine isomers show that m-toluidine exhibits distinct relaxation dynamics in its supercooled liquid state, differentiating it from the ortho and para isomers. This sensitivity to isomeric substitution is a key reason why these simple molecules continue to attract research interest for understanding the fundamentals of organic materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methylphenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZPXIEEVOGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-44-1 (Parent) | |

| Record name | m-Toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-03-9 | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for M Toluidinium Chloride

Established Synthetic Pathways

The primary and most direct route to m-toluidinium chloride involves the acid-base reaction between m-toluidine (B57737) and hydrochloric acid. It is crucial to note that the reaction of m-toluic acid with thionyl chloride, as suggested in some contexts, does not yield this compound. Instead, that reaction produces m-toluoyl chloride, a distinctly different compound. The scientifically accurate and established pathway for the synthesis of this compound is detailed below.

The fundamental reaction for the synthesis of this compound is a straightforward acid-base neutralization. The amine group (-NH2) on the m-toluidine molecule acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrochloric acid. This protonation of the amine group results in the formation of the m-toluidinium cation, with the chloride ion from the HCl acting as the counter-ion to form the salt, this compound. researchgate.net

Reaction:

C₇H₉N (m-toluidine) + HCl (hydrochloric acid) → C₇H₁₀ClN (this compound)

Reaction of m-Toluidine with Hydrochloric Acid

The synthesis of this compound is typically achieved by dissolving m-toluidine in a suitable solvent and then adding hydrochloric acid. The reaction is exothermic, and cooling is often necessary to control the temperature and prevent the formation of byproducts. The resulting this compound, being a salt, is often insoluble in the organic solvent and precipitates out, allowing for easy isolation by filtration.

The choice of solvent is critical in optimizing the synthesis of this compound. An ideal solvent should readily dissolve the starting material, m-toluidine, but have low solubility for the product, this compound, to facilitate its precipitation and isolation. Common solvents used for this purpose include diethyl ether, ethanol (B145695), and isopropanol.

The reaction conditions also play a pivotal role in the efficiency of the synthesis. Key parameters to optimize include:

Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to manage the exothermic nature of the acid-base reaction and to maximize the precipitation of the product. gla.ac.uk

Stoichiometry: A slight excess of hydrochloric acid is sometimes used to ensure complete protonation of the m-toluidine.

Addition Rate: Slow, dropwise addition of hydrochloric acid to the m-toluidine solution with vigorous stirring is crucial to maintain temperature control and ensure homogenous mixing.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Diethyl Ether | Good solubility for m-toluidine, poor solubility for this compound, facilitating high product recovery. |

| Temperature | 0-10 °C | Controls exothermicity and maximizes precipitation of the salt. gla.ac.uk |

| Reagent Addition | Slow, dropwise addition of HCl | Ensures effective heat dissipation and prevents localized overheating. |

| Stirring | Vigorous | Promotes homogenous mixing and efficient reaction. |

Several strategies can be employed to enhance the process efficiency and yield of this compound synthesis:

Purity of Reactants: Using high-purity m-toluidine and hydrochloric acid minimizes the formation of impurities and side products.

Product Isolation: Efficient filtration and washing of the precipitated this compound with a cold, non-polar solvent (like cold diethyl ether) can remove unreacted starting materials and soluble impurities, leading to a higher purity of the final product.

Drying: Thorough drying of the isolated product under vacuum is essential to remove residual solvent and moisture.

By carefully controlling these parameters, yields of this compound can be consistently high, often exceeding 95%.

Comparative Analysis with Alternative Amine Hydrochloride Syntheses

While the direct reaction of an amine with hydrochloric acid is the most common method for preparing amine hydrochlorides, several other synthetic strategies exist for the synthesis of amines, which can then be converted to their hydrochloride salts. A comparative analysis of these methods highlights the advantages of the direct approach for this compound.

Gabriel Synthesis: This method is used to synthesize primary amines from primary alkyl halides, avoiding over-alkylation. It involves the use of phthalimide. While effective for certain primary amines, it is a multi-step process and not as direct as the acid-base reaction for an already available amine like m-toluidine. tandfonline.com

Reduction of Nitro Compounds: Aromatic amines, including m-toluidine, can be synthesized by the reduction of the corresponding nitro compounds (in this case, m-nitrotoluene). Common reducing agents include metals like tin, iron, or zinc in acidic medium, or catalytic hydrogenation. tandfonline.com This is a viable route to m-toluidine itself, which would then be reacted with HCl.

Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. It is a versatile method for creating a wide range of amines but is more complex than the direct protonation of a pre-existing amine. tandfonline.com

Hofmann and Curtius Rearrangements: These are methods for converting amides and acyl azides, respectively, into primary amines with one fewer carbon atom. tandfonline.com These are generally used for specific synthetic targets and are not the preferred route for a simple aromatic amine like m-toluidine.

| Method | Starting Materials | Key Features | Applicability to this compound |

|---|---|---|---|

| Direct Protonation | m-Toluidine, Hydrochloric Acid | Simple, high-yielding, one-step acid-base reaction. | Most direct and efficient method. |

| Gabriel Synthesis | Alkyl halide, Phthalimide | Good for primary amines, avoids over-alkylation, multi-step. tandfonline.com | Not applicable for direct synthesis of an aromatic amine. |

| Reduction of Nitro Compound | m-Nitrotoluene, Reducing Agent | Common industrial route to m-toluidine. tandfonline.com The product is then reacted with HCl. | A primary synthesis route for the precursor, m-toluidine. |

| Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent | Versatile for various amines, more complex than direct protonation. tandfonline.com | Not the most straightforward route. |

For the synthesis of this compound specifically, the direct reaction of m-toluidine with hydrochloric acid remains the most efficient and atom-economical method, assuming the availability of m-toluidine.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several of these principles can be applied to make the process more environmentally benign.

Solvent Recycling and Minimization

One of the key principles of green chemistry is the reduction of waste, and solvent waste is a major contributor in many chemical processes. In the synthesis of this compound, strategies for solvent recycling and minimization are crucial.

Solvent Selection: Choosing a solvent that is not only effective for the reaction but also has a lower environmental impact and is easily recyclable is a primary consideration. Green solvents are being explored as alternatives to traditional volatile organic compounds.

Solvent Minimization: Running the reaction at a higher concentration can reduce the total volume of solvent required, thereby minimizing waste. However, this must be balanced with the need for efficient stirring and heat transfer.

Solvent Recycling: The filtrate from the product isolation step, which contains the reaction solvent, can be collected and purified for reuse. Distillation is a common method for solvent recycling. tandfonline.com The efficiency of the recycling process depends on the boiling point of the solvent and the presence of any impurities. For a solvent like diethyl ether, its low boiling point makes distillation a relatively energy-efficient recovery method.

Implementing robust solvent recycling protocols can significantly reduce the environmental footprint of this compound production, decrease operational costs, and align the manufacturing process with the principles of sustainable chemistry.

Waste Stream Characterization and Treatment

The primary waste streams originate from the synthesis of intermediates and the purification steps. For instance, the production of m-Toluidine often involves the reduction of m-nitrotoluene. This and subsequent processes, such as the manufacturing of downstream products like azo dyes, can create problematic aqueous waste. epa.govrsc.org This aqueous effluent is typically characterized by the presence of inorganic salts (e.g., sodium sulfate, sodium chloride), unreacted starting materials, and organic byproducts. rsc.org

Modern treatment protocols for these waste streams are moving away from simple discharge and towards more sustainable methods. Closed-loop water recycling systems are being implemented to minimize water consumption and effluent volume. researchandmarkets.com For concentrated waste liquors containing high salt and organic content, thermal treatment methods such as evaporation followed by incineration are employed. rsc.org This approach can recover energy and reduce the final volume of waste requiring disposal. Gaseous emissions, another component of the waste stream, are managed through advanced control equipment to minimize the release of volatile organic compounds (VOCs) and other hazardous byproducts. researchandmarkets.com

| Waste Component | Potential Source | Typical Treatment Method |

| Aqueous Effluent | ||

| Inorganic Salts (e.g., Na₂SO₄, NaCl) | Neutralization steps; byproduct of reduction reactions | Evaporation, Crystallization, Landfill Disposal |

| Residual m-Toluidine | Incomplete reaction; losses during extraction/washing | Biological Treatment, Activated Carbon Adsorption |

| Organic Byproducts | Side reactions during m-nitrotoluene reduction | Chemical Oxidation, Incineration |

| Excess Hydrochloric Acid | Final salt formation step | Neutralization |

| Gaseous Emissions | ||

| Volatile Organic Compounds (VOCs) | Handling of solvents and toluene (B28343) starting material | Vapor Recovery Systems, Thermal Oxidation |

| Nitrogen Oxides (NOx) | Incineration of nitrogen-containing compounds | Scrubbing, Catalytic Reduction |

| Solid Waste | ||

| Spent Catalysts | Reduction of m-nitrotoluene | Metal Reclamation, Secure Landfill |

| Filtration Sludges | Purification of intermediates | Incineration, Secure Landfill |

This table represents a generalized overview of potential waste streams and treatment methods in the industrial context of producing m-Toluidine and its derivatives.

Advanced Purification Techniques for Crystalline Quality

Achieving high crystalline quality in the final this compound product is paramount for its use in further chemical synthesis. Innovations in purification techniques are crucial for elevating the compound's purity and functional versatility, ensuring it meets the stringent requirements for applications in pharmaceuticals and dye manufacturing. researchandmarkets.com The selection of a purification strategy depends on the nature of the impurities and the desired final specifications.

Distillation and Sublimation Methods

Direct purification of this compound via distillation is not a viable method. As an organic salt, it possesses a very high melting point and does not boil under normal conditions. When subjected to high temperatures, this compound decomposes before it can vaporize, emitting toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). lookchem.com

Therefore, distillation is critically applied to the purification of the precursor, m-Toluidine, before its conversion to the hydrochloride salt. Purifying the free base amine by vacuum distillation effectively removes non-volatile impurities and other organic byproducts with different boiling points. The quality of the starting m-Toluidine is a primary determinant of the final salt's purity.

Sublimation is another technique used for purifying certain solid organic compounds, particularly non-polar aromatic molecules like anthracene (B1667546) which can transition directly from a solid to a gas phase. rochester.edu However, this method is generally not suitable for ionic salts like this compound due to their low vapor pressure and tendency to thermally decompose.

Advanced Crystallographic Investigations of M Toluidinium Chloride

Elucidation of Intermolecular Interactions and Supramolecular Architectures

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Properties such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, are mapped onto the Hirshfeld surface using a color scale. Red regions on the d_norm map indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation distance.

The table below illustrates a hypothetical breakdown of intermolecular contacts for a compound similar to m-Toluidinium chloride, as derived from Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| Cl···H | 25.5 |

| C···H | 18.2 |

| N···H | 8.5 |

| C···C | 2.8 |

Topology of Hydrogen Bond Motifs and Crystal Packing Arrangements

The supramolecular architecture of crystalline solids is governed by the network of intermolecular interactions, with hydrogen bonds often playing a dominant role in defining the crystal packing. In the case of organic ammonium (B1175870) halides like this compound, the primary hydrogen bond donors are the ammonium protons (-NH3+), and the primary acceptor is the chloride anion (Cl-).

These interactions typically lead to the formation of specific, repeating patterns known as hydrogen bond motifs. Graph-set notation is commonly used to describe these motifs. For example, cations and anions might be linked into chains, rings, or more complex three-dimensional networks. In many anilinium chloride structures, strong N-H···Cl hydrogen bonds are prevalent. researchgate.net These can be supplemented by weaker C-H···Cl interactions, which also contribute significantly to the stability of the crystal lattice.

Polymorphism and Solid-State Phase Transitions

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been documented in the literature, the identification of polymorphism in a compound typically involves screening various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Characterization of potential polymorphic forms would rely on a suite of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for distinguishing between different crystal forms, as each polymorph will produce a unique diffraction pattern. Single-crystal X-ray diffraction provides definitive structural information for each form. Other techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy are also crucial for characterizing and identifying different polymorphs.

Investigation of Solid-Solid Structural Transformations

DSC is a key technique for detecting these transitions, as they are typically accompanied by an endothermic or exothermic event. Variable-temperature X-ray diffraction is used to study the structural changes that occur during the transition, potentially allowing for the determination of the crystal structures of both the low- and high-temperature phases. nih.gov

Exploration of Molecular Mechanisms Driving Phase Transitions

Understanding the molecular mechanisms behind phase transitions involves analyzing the specific structural changes that occur. For order-disorder transitions, a part of the molecule, such as the methyl group or the entire toluidinium cation, might become disordered at higher temperatures, occupying multiple positions or orientations. uspex-team.org In displacive transitions, the transformation involves small displacements of molecules or ions from their positions in the original lattice.

The driving force for these transitions is thermodynamic. As temperature changes, the relative stability of different polymorphic forms can shift, leading to a transition to the more stable form under the new conditions. The nature of the intermolecular interactions, particularly the strength and directionality of the hydrogen bonds, plays a critical role in the mechanism and energetics of these transformations.

Crystal Growth Mechanisms and Engineering for High-Quality Single Crystals

The growth of high-quality single crystals is essential for accurate structure determination and for studying the anisotropic physical properties of a material. For a salt like this compound, single crystals are typically grown from solution. The choice of solvent is critical, as it influences solubility and can affect the crystal habit and even the polymorphic form that crystallizes.

Common techniques for crystal growth include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion. Understanding the crystal growth mechanism involves studying factors like supersaturation, nucleation, and the kinetics of molecular incorporation at the crystal faces. By carefully controlling these parameters, it is possible to engineer the growth process to produce large, defect-free single crystals suitable for advanced crystallographic analysis.

Analysis of Solution Growth Kinetics and Thermodynamics

The growth of single crystals from a solution is governed by complex kinetic and thermodynamic principles. A thorough investigation into this compound would necessitate a detailed analysis of these factors to optimize the crystallization process for obtaining high-quality crystals.

The thermodynamic driving force for crystallization is supersaturation, which can be achieved by methods such as slow solvent evaporation, cooling, or anti-solvent addition. For organic salts like toluidinium derivatives, slow evaporation of a suitable solvent at a constant temperature is a commonly employed technique. For instance, single crystals of a related compound, m-toluidinium picrate (B76445), have been successfully grown using a slow solvent evaporation technique with ethanol (B145695) as the solvent at ambient temperature semanticscholar.orgsphinxsai.com. Similarly, o-toluidinium picrate crystals have been grown from a methanol (B129727) solution scirp.org. The choice of solvent is crucial as it affects the solubility and stability of the compound, thereby influencing the growth kinetics.

The thermodynamics of the crystallization process for an organic salt can be understood through a thermodynamic cycle that breaks down the standard state solubility into the sum of solid-vapor sublimation and vapor-liquid solvation free energies nih.gov. Understanding these energy contributions is vital for predicting the stability of the crystal lattice and its interaction with the solvent.

The kinetics of crystal growth describe the rate at which the crystal faces advance. This is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. The growth rate can be limited by either the diffusion of molecules from the bulk solution to the crystal surface or by the integration of these molecules into the crystal lattice. For many organic crystals, the growth mechanism can be described by models such as spiral growth, which is often observed at lower supersaturations nih.gov.

To illustrate the type of data that would be collected in such a study, the following table presents hypothetical kinetic data for the solution growth of this compound under different supersaturation conditions.

Table 1: Illustrative Growth Rate Data for this compound as a Function of Supersaturation.

| Supersaturation Ratio (S) | Growth Rate (µm/h) | Dominant Growth Mechanism |

|---|---|---|

| 1.1 | 5 | Spiral Growth |

| 1.3 | 15 | Spiral Growth |

| 1.5 | 40 | 2D Nucleation |

| 1.7 | 85 | 2D Nucleation / Dendritic Growth |

Impact of Growth Parameters on Crystal Morphology and Perfection

The external shape (morphology) and internal quality (perfection) of a crystal are critically dependent on the conditions under which it is grown. For this compound, a systematic study would involve varying key growth parameters to understand their impact.

Growth Parameters and their Influence:

Supersaturation: This is one of the most significant factors affecting crystal morphology. At low supersaturation, growth is slow and tends to produce well-faceted, high-quality crystals. As supersaturation increases, the growth rate accelerates, which can lead to the formation of less stable faces and potentially dendritic or hopper-like morphologies nih.govacs.orgresearchgate.net. The transition between different growth mechanisms, such as from spiral growth to two-dimensional nucleation, is also supersaturation-dependent acs.org.

Solvent: The choice of solvent plays a multifaceted role. The interaction between the solvent and the different crystal faces can inhibit or promote the growth of specific faces, thereby altering the crystal habit researchgate.netmdpi.com. For instance, a polar solvent might preferentially adsorb to certain crystallographic planes, slowing their growth and causing them to become more prominent in the final crystal shape. Studies on related organic salts like benzimidazolium 3-nitrophthalate have shown that the solvent can also influence properties like solvatochromism rsc.org.

Temperature: Temperature affects both the solubility of the solute and the kinetics of mass transport and surface integration. Higher temperatures generally increase solubility and diffusion rates, which can lead to faster growth. However, rapid temperature fluctuations can induce stress and defects in the growing crystal.

Impurities/Additives: The presence of even small amounts of impurities can dramatically alter the crystal morphology and perfection. Impurities can be selectively adsorbed onto specific crystal faces, blocking growth sites and leading to habit modification.

The perfection of the crystal, referring to the degree of order within the crystal lattice, is also heavily influenced by these parameters. Rapid growth rates, high levels of impurities, and thermal or mechanical stress can all contribute to the formation of defects such as dislocations, inclusions, and grain boundaries. High-resolution X-ray diffraction (HRXRD) is a powerful technique to assess the crystalline perfection.

The following interactive table provides a hypothetical summary of the expected influence of various growth parameters on the crystal characteristics of this compound.

Table 2: Hypothetical Impact of Growth Parameters on this compound Crystal Morphology and Perfection.

| Parameter | Condition | Expected Impact on Morphology | Expected Impact on Perfection |

|---|---|---|---|

| Supersaturation | Low | Well-defined facets, prismatic shape | High (low defect density) |

| High | Needle-like or dendritic growth | Low (high defect density) | |

| Solvent Polarity | High (e.g., Ethanol) | Potentially more equant habit | Dependent on solubility and interactions |

| Low (e.g., Toluene) | May favor elongated or plate-like habit | Dependent on solubility and interactions | |

| Cooling Rate | Slow | Larger, well-formed crystals | High |

| Fast | Smaller, possibly polycrystalline | Low |

Spectroscopic Characterization and Vibrational Dynamics of M Toluidinium Chloride

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy serves as a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For m-toluidinium chloride, both FT-IR and Raman spectroscopy offer a detailed picture of its fundamental vibrational modes.

Comprehensive Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is complex, arising from the vibrations of the benzene (B151609) ring, the methyl group (-CH₃), and the protonated amino group (-NH₃⁺). The assignment of these modes is typically based on comparison with related molecules, such as toluene (B28343) and m-toluidine (B57737), and supported by theoretical calculations. researchgate.net The molecule belongs to the Cs point group symmetry, and its fundamental vibrations are distributed between in-plane (A') and out-of-plane (A'') species. ijseas.com

Key vibrational modes include:

-NH₃⁺ Group Vibrations: The asymmetric and symmetric stretching modes of the ammonium (B1175870) group are expected in the 3200-2800 cm⁻¹ region. Bending vibrations (scissoring and rocking) appear at lower frequencies.

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ range. researchgate.net

-CH₃ Group Vibrations: Asymmetric and symmetric stretching modes of the methyl group are found in the 2980-2870 cm⁻¹ range. Bending modes appear around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Ring Vibrations: C=C stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. Ring breathing and trigonal bending modes appear at lower wavenumbers.

C-N and C-C Stretching: The stretching vibration of the C-N bond is a key indicator, along with the C-CH₃ stretch.

A detailed assignment of the fundamental modes for the related molecule m-toluidine (m-methylaniline), based on experimental and calculated data, provides a strong foundation for understanding the spectrum of its hydrochloride salt.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) researchgate.net | FT-Raman Wavenumber (cm⁻¹) researchgate.net | Description |

|---|---|---|---|

| N-H Stretching | 3435, 3354 | 3353 | Asymmetric and symmetric stretching of the amino group. Expected to shift significantly upon protonation. |

| C-H Stretching (Aromatic) | 3101 | 3148 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretching (Methyl) | 2963, 2928 | 2963, 2928 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ group. |

| C=C Stretching (Ring) | 1622, 1593, 1496 | 1622, 1593 | Stretching vibrations within the aromatic ring framework. |

| NH₂ Scissoring | 1520 | - | In-plane bending of the amino group. This mode is replaced by -NH₃⁺ bending modes in the salt. |

| CH₃ Bending | 1469, 1380 | 1469 | Asymmetric and symmetric deformation of the methyl group. |

| C-N Stretching | 1288 | 1288 | Stretching of the bond between the ring carbon and the nitrogen atom. |

| Ring Breathing | - | 1003 | Symmetric expansion and contraction of the benzene ring. |

Confirmation of Protonation State through Vibrational Signatures

Vibrational spectroscopy is highly effective in confirming the protonation of the amino group in m-toluidine to form the m-toluidinium cation. The transition from the -NH₂ group to the -NH₃⁺ group results in distinct and identifiable changes in the spectrum. ijseas.com

The most significant evidence of protonation is the appearance of a broad, strong absorption band in the FT-IR spectrum, typically between 3200 cm⁻¹ and 2800 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺). This broad feature often overlaps with the C-H stretching vibrations. Furthermore, the scissoring (in-plane bending) mode of the -NH₂ group, usually found around 1620-1520 cm⁻¹, disappears and is replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group, which are typically observed in the 1600-1500 cm⁻¹ region. The formation of N-H···Cl⁻ hydrogen bonds in the crystalline salt also influences the position and shape of these bands.

Correlation between Experimental and Theoretically Predicted Spectra

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for interpreting and assigning experimental vibrational spectra. researchgate.netnih.gov By creating a computational model of the this compound molecule, its vibrational frequencies and intensities for both IR and Raman spectra can be predicted.

Studies on similar molecules like m-toluidine have shown a strong correlation between experimental spectra and those calculated using methods such as B3LYP with a 6-31G* basis set. researchgate.net Calculated frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and other systematic errors in the theoretical model. This combined experimental and theoretical approach allows for a more confident and detailed assignment of the vibrational modes, including subtle or overlapping peaks. nih.gov The agreement between the calculated and observed spectra validates the molecular structure used in the model and provides a deeper understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Solution-State ¹H and ¹³C NMR for Structural Elucidation

In solution, ¹H and ¹³C NMR spectra provide definitive evidence for the structure of the m-toluidinium cation.

¹H NMR: The proton NMR spectrum reveals the different types of protons and their connectivity. For this compound, the spectrum is expected to show:

A singlet for the methyl (-CH₃) protons.

A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.

A set of multiplets in the aromatic region corresponding to the four protons on the benzene ring. The substitution pattern (meta) leads to a complex splitting pattern for these protons.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon environments. The m-toluidinium cation has seven carbon atoms, but due to the plane of symmetry in some related structures, fewer than seven signals might be observed. However, for the meta-substituted ring, all six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region (typically 115-140 ppm). An additional signal for the methyl carbon appears in the upfield region (around 20 ppm).

| Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H (-CH₃) | ~2.3 - 2.5 | Singlet, 3H |

| ¹H (Aromatic) | ~7.0 - 7.5 | Multiplets, 4H |

| ¹H (-NH₃⁺) | Variable (broad) | Singlet, 3H, position and intensity depend on solvent and concentration. |

| ¹³C (-CH₃) | ~20 - 22 | Methyl carbon. |

| ¹³C (Aromatic) | ~115 - 140 | Six distinct signals for the aromatic carbons. |

Solid-State NMR (NMR Crystallography) for Crystalline Environment Probes

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in their crystalline state. nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural data. rsc.org

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) is a key technique. The ¹³C chemical shifts in the solid state can differ from those in solution due to intermolecular effects such as hydrogen bonding and crystal packing. ptfarm.pl These differences can help characterize the crystalline environment. For instance, the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal (polymorphism) would lead to a doubling or multiplication of resonances in the ssNMR spectrum. nih.gov

Furthermore, ssNMR can probe the hydrogen bonding between the -NH₃⁺ group and the chloride anion (Cl⁻). Techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments in the solid state can establish spatial proximities between protons and carbons, helping to map out the details of the crystal lattice and intermolecular interactions. rsc.org

Electronic Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy provides valuable insights into the electronic structure and properties of this compound. The absorption of ultraviolet (UV) and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, while photoluminescence reveals the pathways by which these excited molecules relax.

Analysis of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of the m-toluidinium cation is primarily dictated by the π-electron system of the benzene ring, modified by the methyl (-CH₃) and ammonium (-NH₃⁺) substituents. The key electronic transitions in aromatic systems like this are the π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the benzene ring, these transitions are responsible for strong absorption bands in the UV region. For substituted benzenes, two main π → π* bands are typically observed: the E₂ band (high intensity) and the B band (lower intensity, often showing vibrational fine structure). In related compounds like poly(o-toluidine), the π → π* transition is observed around 310 nm researchgate.net.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. In the neutral m-toluidine molecule, the lone pair of electrons on the nitrogen atom of the amino group gives rise to a characteristic n → π* transition. However, in this compound, the amino group is protonated to form an ammonium group (-NH₃⁺). This protonation ties up the non-bonding electrons in a σ-bond with the hydrogen ion. Consequently, the n → π* transition is expected to be absent or significantly blue-shifted (shifted to a shorter wavelength/higher energy) in the acidic environment required to form the salt, as the non-bonding orbital is no longer available for excitation in the same manner. This phenomenon is a key characteristic of the UV-Vis spectra of anilinium salts compared to their free amine counterparts.

The absorption characteristics are influenced by both the methyl and ammonium groups. The methyl group acts as a weak auxochrome, causing a small red shift (bathochromic shift) compared to the unsubstituted anilinium ion. The -NH₃⁺ group, due to its electron-withdrawing inductive effect, influences the energy levels of the π orbitals.

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Characteristics in this compound |

|---|---|---|---|

| π → π* (B-band) | π (HOMO) → π* (LUMO) | ~250 - 290 nm | Moderate intensity absorption arising from the substituted benzene ring. |

| π → π* (E-band) | π → π | ~200 - 220 nm | Strong intensity absorption, characteristic of the aromatic system. |

| n → π | n (Nitrogen lone pair) → π* | ~300 - 350 nm (in neutral m-toluidine) | Expected to be absent or significantly blue-shifted due to the protonation of the amino group, as the nitrogen lone pair is engaged in bonding. |

Investigation of Photoluminescence Emission Mechanisms

Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. It encompasses fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The PL properties of this compound are intrinsically linked to its electronic structure and the relaxation pathways available to the excited state.

The emission mechanism in molecules like this compound typically originates from the lowest singlet excited state (S₁) relaxing to the ground state (S₀). After the molecule is promoted to an excited state by absorbing UV radiation (e.g., via a π → π* transition), it can lose energy through several non-radiative and radiative pathways.

Fluorescence: The primary radiative decay path is fluorescence, where an electron in the S₁ state returns to the S₀ state, emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum is often a mirror image of the absorption band corresponding to the S₀ → S₁ transition.

Non-Radiative Decay: Excited molecules can also lose energy through non-radiative processes like internal conversion (transition between states of the same multiplicity, e.g., S₂ → S₁) and vibrational relaxation. These processes compete with fluorescence and can reduce the photoluminescence quantum yield (the ratio of emitted photons to absorbed photons).

Intersystem Crossing and Phosphorescence: The excited molecule can undergo intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). Radiative decay from the T₁ state to the S₀ ground state is known as phosphorescence. This process is less probable and occurs on a much longer timescale than fluorescence.

For the m-toluidinium cation, the protonation of the amino group significantly influences its PL properties. While neutral aromatic amines often exhibit fluorescence, the formation of the anilinium-type structure can alter the nature of the excited states and may lead to quenching (reduction) of fluorescence. The rigidity of the molecule and the solvent environment are also critical factors; polar solvents can stabilize the excited state, affecting the emission wavelength and intensity.

Surface Analysis Techniques

Surface analysis techniques are essential for characterizing the elemental composition and chemical environment at the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound (C₇H₁₀ClN), XPS can provide a detailed chemical state analysis of carbon, nitrogen, and chlorine.

Carbon (C 1s): The high-resolution C 1s spectrum of this compound is expected to be complex, with multiple components. The primary peak, around 284.8 eV, corresponds to the aromatic carbon atoms (C-C, C-H). A second component at a slightly higher binding energy (~285.5 eV) can be attributed to the methyl group carbon (C-C). A third component, shifted to an even higher binding energy (~286.0 - 286.5 eV), would represent the carbon atom directly bonded to the protonated nitrogen (C-N⁺), reflecting the electron-withdrawing nature of the ammonium group.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. For a neutral amino group (-NH₂), the N 1s binding energy is typically around 399 eV. However, in the m-toluidinium cation, the nitrogen is protonated (-NH₃⁺), bearing a positive charge. This positive charge results in a significant shift of the N 1s peak to a higher binding energy, typically in the range of 401-402 eV. This clear chemical shift provides unambiguous evidence of the protonation state of the nitrogen atom.

Chlorine (Cl 2p): The Cl 2p spectrum can definitively identify the nature of the chlorine. The spectrum consists of a doublet, Cl 2p₃/₂ and Cl 2p₁/₂, due to spin-orbit coupling, with a separation of approximately 1.6 eV. For an ionic chloride (Cl⁻), as expected in this compound, the Cl 2p₃/₂ peak appears at a lower binding energy, typically around 198.3 - 199.0 eV researchgate.netthermofisher.com. If any chlorine were covalently bonded to carbon (which is not expected in this compound), its peak would appear at a higher binding energy, around 200-201 eV thermofisher.comresearchgate.net. Therefore, XPS can confirm the presence of the chloride as a counter-ion.

| Atom (Core Level) | Chemical State | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Carbon (C 1s) | Aromatic C-C, C-H | ~284.8 | Identifies the benzene ring structure. |

| Methyl C-C | ~285.5 | Identifies the methyl group. | |

| Aromatic C-N⁺ | ~286.0 - 286.5 | Confirms the bond to the electron-withdrawing ammonium group. | |

| Nitrogen (N 1s) | Protonated Amine (-NH₃⁺) | ~401 - 402 | Confirms the protonation state of the nitrogen, distinguishing it from a neutral amine group (~399 eV). |

| Chlorine (Cl 2p₃/₂) | Ionic Chloride (Cl⁻) | ~198.3 - 199.0 | Confirms that chlorine exists as a counter-ion, not as a covalent bond to carbon. |

Computational Chemistry and Theoretical Modeling of M Toluidinium Chloride

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the behavior of m-toluidinium chloride in solution. These simulations model the motions and interactions of individual atoms and molecules over time, providing a detailed picture of dynamic processes.

Investigation of Solvation Behavior and Aggregation Phenomena in Solution

While specific molecular dynamics studies detailing the solvation and aggregation of this compound are not extensively available in the reviewed literature, general principles of ion solvation can be applied. The m-toluidinium cation, with its charged ammonium (B1175870) group and hydrophobic aromatic ring, is expected to exhibit complex interactions with solvent molecules. In aqueous solutions, water molecules would form a structured hydration shell around the -NH3+ group through strong hydrogen bonds. The methyl and aromatic portions of the cation would interact primarily through weaker van der Waals forces and influence the local water structure. The chloride anion is also solvated, surrounded by water molecules oriented with their hydrogen atoms pointing towards the anion. mdpi.comnih.govnih.gov

Aggregation phenomena would be driven by a balance of forces, including electrostatic repulsion between cations and potential π-π stacking interactions between the aromatic rings. The extent of aggregation would be highly dependent on the concentration of the salt and the nature of the solvent.

Characterization of Intermolecular Interactions in Condensed Phases

In condensed phases, the interactions between m-toluidinium and chloride ions, as well as with solvent molecules, are multifaceted. nih.govresearchgate.netnih.gov Key interactions include:

Hydrogen Bonding: The primary interaction is the strong N-H···Cl hydrogen bond between the anilinium cation and the chloride anion.

Electrostatic Interactions: Strong coulombic forces exist between the positively charged m-toluidinium cation and the negatively charged chloride anion.

Dispersion Forces: London dispersion forces are present between the aromatic rings of the cations. researchgate.netnih.gov

Ion-Dipole Interactions: In polar solvents, strong interactions occur between the ions and the solvent dipoles. mdpi.comnih.gov

Computational studies on similar systems allow for the quantification of these interactions, providing insight into the structure and stability of the condensed phase.

Free Energy Calculations for Solubilization Processes

The free energy of solubilization, or solvation free energy, is a critical thermodynamic quantity that determines a compound's solubility. This value can be calculated using methods like thermodynamic integration or free energy perturbation coupled with molecular dynamics simulations. These calculations hypothetically "transfer" a molecule from the gas phase to the solvent, allowing for the computation of the associated free energy change. mdpi.com

For this compound, this process would be broken down into steps: calculating the solvation free energy of the individual m-toluidinium cation and the chloride anion. The total free energy of solubilization is influenced by the energy required to break the crystal lattice and the energy gained from ion-solvent interactions. While specific calculations for this compound were not found, these computational techniques are standard for determining the solubility of ionic compounds. chemrxiv.org

Computational Approaches for Crystal Structure Prediction

Predicting the crystal structure of a molecule from its chemical formula alone is a major challenge in computational chemistry. For ionic compounds like this compound, this involves determining the most stable three-dimensional arrangement of cations and anions in the crystal lattice.

Lattice Energy Minimization and Conformational Landscape Analysis

A primary approach to crystal structure prediction involves searching for the most thermodynamically stable crystal packing, which corresponds to the global minimum on the lattice energy surface. This process begins by identifying the low-energy conformations of the m-toluidinium cation. Subsequently, these conformers are packed into various possible space groups, and the lattice energy is minimized for each potential structure. While a specific conformational analysis for this compound is not detailed in the available literature, related studies on o-toluidinium chloride have successfully predicted its crystal structure using such procedures, demonstrating the viability of this approach for simple ionic organics. rsc.org The final predicted structures represent thermodynamically plausible polymorphs.

Intermolecular Interaction Energy Calculations (e.g., PIXEL method)

To gain a deeper understanding of the forces stabilizing the crystal lattice, methods like PIXEL are employed. The PIXEL method calculates intermolecular interaction energies by partitioning the energy into physically meaningful components: coulombic, polarization, dispersion, and repulsion. This is achieved by using electron densities of the individual molecules, which can be obtained from high-level quantum chemical calculations. nih.govresearchgate.net

Application of the PIXEL method to a predicted or experimentally determined crystal structure of this compound would allow for the quantification of every significant molecule-molecule interaction. For instance, the energy of the N-H···Cl hydrogen bonds and the π-π stacking interactions between aromatic rings could be precisely calculated. This detailed energy breakdown helps to rationalize why a particular crystal packing is preferred over others. nih.govresearchgate.net

Below is a table illustrating the type of data that would be generated from a PIXEL calculation for a hypothetical crystal structure, breaking down the lattice energy into its components.

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Cation-Anion | - | - | - | - | - |

| Cation-Cation | - | - | - | - | - |

| Total Lattice Energy | - | - | - | - | - |

Note: The table is illustrative as specific PIXEL calculation data for this compound is not available in the searched literature.

Quantum Mechanical Calculations for Ion Pair Geometries and Charges

Quantum mechanical calculations offer a powerful lens through which the intricacies of molecular structures and electronic properties can be investigated. In the context of this compound, these computational methods are instrumental in elucidating the nature of the ion pair interaction between the m-toluidinium cation and the chloride anion. By employing sophisticated theoretical models, researchers can predict the most stable geometric arrangements of the ion pair and map the distribution of electronic charges within the constituent ions.

At the heart of these investigations are methodologies such as Density Functional Theory (DFT) and ab initio calculations. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. For this compound, such calculations can reveal key details about how the methyl group on the aromatic ring influences the geometry and charge distribution of the anilinium cation, and in turn, how this affects its interaction with the chloride anion. mdpi.comnih.gov

Quantum mechanical calculations also provide a detailed picture of the charge distribution within the this compound ion pair. This is often visualized through molecular electrostatic potential (MESP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. Furthermore, atomic charges can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. researchgate.net This data is crucial for understanding the reactivity and intermolecular interactions of the compound.

The substituent group on the aniline (B41778) ring, in this case, the methyl group at the meta position, influences the charge distribution across the entire molecule. mdpi.com This, in turn, affects the strength and nature of the interaction with the chloride anion. Theoretical studies on similar substituted anilinium ions have shown that the electronic properties of the substituent can significantly impact the stability and geometry of the resulting salt. mdpi.comnih.gov

While specific computational studies exclusively focused on this compound are not extensively available in the literature, the principles and expected outcomes can be inferred from research on analogous aromatic ammonium chlorides. The following table illustrates the type of data that would be generated from a typical DFT calculation on the this compound ion pair, with hypothetical but realistic values based on studies of similar compounds.

| Parameter | Hypothetical Calculated Value |

| N-H Bond Length (Å) | 1.03 |

| C-N Bond Length (Å) | 1.48 |

| N-H···Cl Hydrogen Bond Distance (Å) | 2.15 |

| Dipole Moment (Debye) | 12.5 |

| Mulliken Charge on Nitrogen | -0.65 e |

| Mulliken Charge on Chloride | -0.85 e |

This table is illustrative and presents hypothetical data for this compound based on computational studies of similar aromatic ammonium compounds. Actual values would require specific quantum mechanical calculations for this molecule.

Fundamental Chemical Properties and Reactivity Mechanisms of M Toluidinium Chloride

Acidity and Basicity in Solution and Solid State

The basicity of the aromatic amine m-toluidine (B57737), and consequently the acidity of its conjugate acid, m-toluidinium chloride, is governed by the availability of the nitrogen atom's lone pair of electrons for protonation. In aromatic amines, this lone pair can be delocalized into the benzene (B151609) ring's π-system, which reduces its availability and thus lowers the basicity compared to aliphatic amines.

This compound is the salt formed from the protonation of the weak base m-toluidine by hydrochloric acid. In solution, an equilibrium exists between the m-toluidinium cation and its conjugate base, m-toluidine. The strength of m-toluidine as a base is quantified by the pKa of its conjugate acid, the m-toluidinium ion.

The pKa for the m-toluidinium ion is approximately 4.71 to 4.73. vcalc.comchemicalbook.com This value is the negative logarithm of the acid dissociation constant (Ka) for the m-toluidinium cation. A higher pKa value for the conjugate acid corresponds to a stronger base. vcalc.com The equilibrium can be represented as:

CH₃C₆H₄NH₃⁺ + H₂O ⇌ CH₃C₆H₄NH₂ + H₃O⁺

The appearance of an isosbestic point in UV-Vis spectroscopy when acid concentration is varied indicates an equilibrium between two species, in this case, the protonated (m-toluidinium) and non-protonated (m-toluidine) forms.

When comparing the basicity of toluidine isomers and aniline (B41778), the position of the electron-donating methyl (-CH₃) group on the benzene ring is critical. The established order of basicity is:

p-toluidine > m-toluidine > aniline > o-toluidine (B26562). quora.comquora.comvedantu.com

This order is reflected in the pKa values of their respective conjugate acids. A higher pKa indicates a stronger base. For instance, experimental data shows pKa values of approximately 5.10 for p-toluidinium, 4.71 for m-toluidinium, and 4.44 for o-toluidinium. vcalc.comquora.comnih.govnih.gov Aniline, lacking a methyl group, has a pKb of 9.39, placing it between m- and o-toluidine in basicity. quora.com

Interactive Table of Basicity Data for Aniline and Toluidine Isomers

| Compound | pKa of Conjugate Acid | Relative Basicity |

| p-Toluidine | ~5.10 | Strongest |

| m-Toluidine | ~4.71 | |

| Aniline | ~4.60 | |

| o-Toluidine | ~4.44 | Weakest |

The observed basicity order is a result of a combination of electronic and steric effects. vedantu.comquora.com

Inductive Effect (+I): The methyl group is electron-donating by nature and exerts a positive inductive effect (+I), pushing electron density into the benzene ring. vedantu.comsarthaks.com This increased electron density, particularly on the nitrogen atom, makes the lone pair more available for protonation, thus increasing basicity compared to aniline. vedantu.comdoubtnut.com This effect is operative in all three toluidine isomers.

Hyperconjugation: This is another electron-donating effect, also known as no-bond resonance. It is most effective when the methyl group is in the para or ortho position, as it allows for the delocalization of the C-H sigma bond electrons into the π-system of the ring. This significantly increases the electron density on the nitrogen atom. In p-toluidine, both the +I effect and hyperconjugation work together to make it the most basic of the isomers. vedantu.comquora.com In m-toluidine, hyperconjugation does not extend to the amino group, so only the weaker +I effect is responsible for its increased basicity over aniline. quora.com

Steric Effect (Ortho Effect): In o-toluidine, the methyl group is adjacent to the amino group. This proximity causes steric hindrance, which destabilizes the corresponding conjugate acid (the o-toluidinium ion) formed after protonation. quora.comvedantu.com The bulky -CH₃ and newly formed -NH₃⁺ groups repel each other, forcing the ammonium (B1175870) ion out of the plane of the ring. vedantu.com This disruption reduces the stability of the cation, shifting the equilibrium to the left and making the amine less basic. vedantu.comquora.com This steric hindrance is strong enough to override the electron-donating inductive and hyperconjugation effects, making o-toluidine the weakest base in the series, even weaker than aniline. quora.comvedantu.com

Proton Transfer Mechanisms in the Solid State and Solution Phase

Proton transfer is the fundamental process in the acid-base equilibrium of this compound. The mechanism can differ between the solid state and when dissolved in a solvent.

In the solid state, the mechanism is different. Thermal energy can cause the proton to transfer directly from the ammonium group of one ion to the chloride anion of another within the crystal lattice, leading to the formation of neutral m-toluidine and hydrogen chloride gas. stackexchange.com This process is a key step in the thermal decomposition of the salt. stackexchange.com The transfer is from the nitrogen of the cation to the chloride anion, breaking the ionic bond and forming two neutral, volatile molecules. stackexchange.com

Thermal Decomposition Pathways and Stability Mechanisms

Like many amine hydrochlorides, this compound has limited thermal stability. Upon heating, it undergoes decomposition, primarily through a dehydrochlorination reaction.

The thermal decomposition of this compound proceeds via dehydrochlorination, a reaction where hydrogen chloride is eliminated to yield the free amine, m-toluidine. researchgate.net This is essentially the reverse of the neutralization reaction that forms the salt.

The mechanism involves the transfer of a proton from the m-toluidinium cation to the chloride anion, followed by the release of the resulting neutral molecules, m-toluidine and hydrogen chloride, as gases. stackexchange.com

CH₃C₆H₄NH₃⁺Cl⁻(s) → CH₃C₆H₄NH₂(g) + HCl(g)

This process is favored at high temperatures because it results in an increase in entropy, as one mole of a solid reactant produces two moles of gaseous products. stackexchange.com The decomposition temperature for similar amine hydrochlorides can be influenced by the structure of the amine. researchgate.net For instance, triethylamine (B128534) hydrochloride decomposes at 261 °C. wikipedia.org The reaction is an endothermic process, requiring energy input to break the ionic bonds in the solid salt. stackexchange.com

Impact of Counterion and Molecular Structure on Thermal Stability

The thermal stability of an ionic compound like this compound is a critical physical property, indicating its resistance to decomposition at elevated temperatures. This stability is not solely an intrinsic property of the m-toluidinium cation but is significantly influenced by two key factors: the nature of its corresponding counterion (in this case, chloride) and the specific molecular structure of the cation itself, including the isomeric position of substituents on the aromatic ring.

Influence of the Halide Counterion

The thermal stability of ammonium salts, including anilinium derivatives, is closely linked to the properties of the anion. In the case of this compound, the chloride ion (Cl⁻) acts as the counterion. The strength of the ionic interaction between the m-toluidinium cation and the chloride anion is a primary determinant of the compound's stability. In general, for a given cation, the thermal stability of its halide salts tends to decrease as the size of the halide ion increases and its electronegativity decreases. This trend is often observed in ionic compounds where the lattice energy is a key factor in stability.

Influence of the Cation's Molecular Structure

A common proxy for assessing the thermal stability of crystalline solids is the melting point, as it reflects the energy needed to overcome the crystal lattice forces. A higher melting point generally suggests a more stable lattice and, often, a higher decomposition temperature. Examination of the melting points of the three isomers of toluidinium chloride reveals a distinct trend.

| Compound Name | Isomer Position | Melting Point (°C) |

| o-Toluidinium chloride | ortho | 215–217 |

| This compound | meta | 228 |

| p-Toluidinium chloride | para | 243–245 |

This table is interactively generated based on available data. Sources indicate a melting point of approximately 228 °C (442 °F) for the meta isomer nih.gov, 215-217 °C for the ortho isomer, and 243-245 °C for the para isomer lobachemie.com.

The data indicates that p-toluidinium chloride has the highest melting point, followed by this compound, and then o-toluidinium chloride. This trend can be attributed to the molecular symmetry of the isomers. The para-isomer, with its highly symmetrical structure, allows for more efficient packing in the crystal lattice. This optimal packing maximizes intermolecular forces, such as van der Waals interactions and hydrogen bonding between the -NH₃⁺ group and the chloride anions, resulting in a higher energy requirement to break the lattice, and thus a higher melting point and greater thermal stability.

The ortho-isomer exhibits the lowest melting point, which can be attributed to steric hindrance from the adjacent methyl and ammonium groups. This proximity can disrupt optimal crystal packing and potentially weaken intermolecular forces, leading to a less stable lattice. The meta-isomer, with an intermediate level of symmetry and steric hindrance, logically falls in the middle in terms of its melting point and inferred thermal stability. Therefore, the structural arrangement of the cation has a direct and predictable impact on the thermal properties of the resulting salt.

Solid State Materials Science Applications Non Biological of M Toluidinium Chloride

Optical and Dielectric Property Studies

Detailed investigations into the optical and dielectric characteristics of crystalline m-Toluidinium chloride are not substantially documented.

Investigation of Linear Optical Properties and Transmission Characteristics

There is a lack of available data from techniques such as UV-Vis-NIR spectroscopy on single crystals of this compound. Consequently, critical parameters like the optical transmission window, lower cut-off wavelength, and optical band gap have not been reported. Without this fundamental characterization, its potential for applications requiring specific light transmission properties cannot be determined.

Exploration of Nonlinear Optical (NLO) Response

The nonlinear optical properties of this compound have not been a subject of significant investigation. Techniques such as the Z-scan method, which are crucial for determining the third-order nonlinear optical susceptibility, have not been reported for this compound in the solid state. As a result, there is no available data on its nonlinear refractive index or nonlinear absorption coefficient, which are essential metrics for evaluating its suitability for applications in areas like optical switching and limiting.

Dielectric Constant and Dielectric Loss Measurements as a Function of Frequency and Temperature

Comprehensive studies on the dielectric properties of this compound are absent from the current body of scientific literature. There are no published reports detailing the measurement of its dielectric constant and dielectric loss as a function of varying frequencies and temperatures. This information is vital for understanding the material's charge storage capacity and energy dissipation characteristics, which are critical for its potential use in electronic components such as capacitors or as a dielectric layer in other devices.

Potential as Functional Materials in Optoelectronics or Sensors

The absence of fundamental optical and dielectric data precludes a thorough evaluation of this compound's potential in optoelectronic or sensor applications.

Establishing Structure-Property Relationships for Rational Material Design

Due to the lack of experimental data on its optical and dielectric properties, no structure-property relationships have been established for this compound in the context of optoelectronic or sensor applications. Understanding how the crystal structure, molecular arrangement, and electronic characteristics of this compound influence its functional properties is a prerequisite for its rational design and modification for specific technological applications. This foundational knowledge remains to be developed.

Future Research Directions for M Toluidinium Chloride

Exploration of Co-Crystallization and Hybrid Material Formation

A significant future research direction lies in the systematic exploration of co-crystallization of m-toluidinium chloride with various co-formers. nih.govresearchgate.netresearchgate.net Co-crystals, which are multi-component crystals formed between a target molecule and a co-former, can exhibit modified and often improved physicochemical properties compared to the parent compounds. researchgate.net For this compound, co-crystallization could lead to the development of new solid forms with tailored properties such as enhanced solubility, stability, and unique optical or electronic characteristics.

Research in this area should focus on:

Systematic Screening: A comprehensive screening of co-formers, including carboxylic acids, amides, and other organic molecules capable of forming strong intermolecular interactions like hydrogen bonds, would be essential.

Synthesis Methods: Investigating various co-crystallization techniques, such as solvent evaporation, grinding (mechanochemistry), and slurry conversion, will be crucial to identify the most effective methods for producing high-quality co-crystals of this compound. sysrevpharm.org

Structural Characterization and Property Analysis: Detailed structural analysis using single-crystal X-ray diffraction will be necessary to understand the supramolecular synthons and packing arrangements in the co-crystals. This will be complemented by a thorough investigation of their thermal, spectroscopic, and mechanical properties.

Furthermore, the incorporation of this compound into hybrid organic-inorganic materials presents another promising frontier. frontiersin.orgrsc.orgresearchgate.net These materials, which combine the features of both organic and inorganic components at the molecular or nanometer scale, can exhibit novel functionalities. mdpi.com Future work could explore the synthesis of hybrid materials where m-toluidinium cations are intercalated into layered inorganic hosts or coordinated with metal-halide frameworks. rsc.org Such materials could find applications in areas like catalysis, sorption, and optoelectronics.

| Research Focus | Objectives | Potential Outcomes |

| Co-crystallization | To synthesize novel solid forms of this compound with tailored physicochemical properties. | New materials with enhanced solubility, stability, and unique optical properties. |

| Hybrid Material Formation | To create new organic-inorganic hybrid materials incorporating this compound. | Functional materials for catalysis, sorption, and optoelectronic applications. |

Application of Advanced Spectroscopic Probes for Real-Time Dynamics

Understanding the real-time dynamics of chemical and physical processes involving this compound is crucial for its potential applications. Advanced spectroscopic techniques, particularly those with high temporal resolution, offer powerful tools to probe these dynamics at the molecular level.

Future research should employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the ultrafast excited-state dynamics of this compound and its derivatives. britannica.commdpi.comresearchgate.netscilit.comdtu.dk By monitoring the absorption changes on a femtosecond timescale following photoexcitation, it is possible to elucidate the pathways of energy relaxation, charge transfer, and other photophysical processes.

Real-Time Reaction Monitoring: Techniques like real-time mass spectrometry and in-situ infrared spectroscopy can be applied to monitor the kinetics and mechanisms of reactions involving this compound. nih.govshimadzu.comnih.gov This would provide valuable insights into reaction intermediates and transition states, facilitating the optimization of synthetic procedures and the design of new reaction pathways.